2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate
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Overview
Description
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by the presence of a morpholine ring, a dioxoisoquinoline core, and a bromobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate typically involves multiple steps:
Formation of the Benzo[de]isoquinoline Core: The initial step involves the synthesis of the benzo[de]isoquinoline-1,3-dione core. This can be achieved through the condensation of phthalic anhydride with an appropriate amine, followed by cyclization.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the benzo[de]isoquinoline core.
Esterification: The final step involves the esterification of the intermediate compound with 4-bromobenzoic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoquinoline core, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized benzoate esters with various substituents replacing the bromine atom.
Scientific Research Applications
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate
- 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-chlorobenzoate
- 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-fluorobenzoate
Uniqueness
The uniqueness of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate lies in the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with tailored properties. Additionally, the combination of the morpholine ring and the dioxoisoquinoline core contributes to its unique structural and functional characteristics.
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O5/c26-17-6-4-16(5-7-17)25(31)33-15-12-28-23(29)19-3-1-2-18-21(27-10-13-32-14-11-27)9-8-20(22(18)19)24(28)30/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSPKBOQIOGBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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